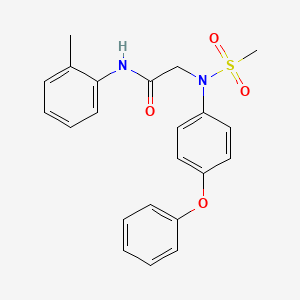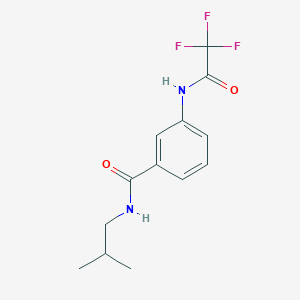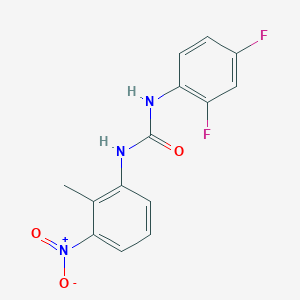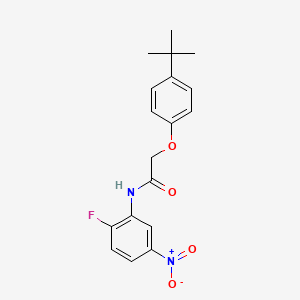
2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide typically involves a multi-step process:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Etherification: 4-tert-butylphenol is then reacted with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetic acid with 2-fluoro-5-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aromatic rings in the compound can undergo oxidation reactions, potentially forming quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the fluoro or nitro groups with nucleophiles.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for polymers.
Biological Studies: It can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism of action for 2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The presence of the fluoro and nitro groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide: Similar structure but with a chloro group instead of a fluoro group.
2-(4-tert-butylphenoxy)-N-(2-fluoro-5-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both a fluoro and a nitro group in 2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide makes it unique, as these groups can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-18(2,3)12-4-7-14(8-5-12)25-11-17(22)20-16-10-13(21(23)24)6-9-15(16)19/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPDITBIJATAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
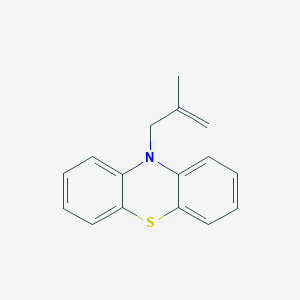
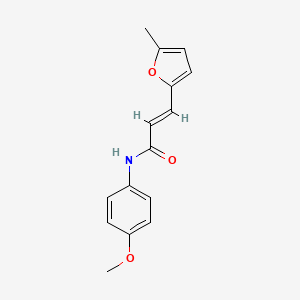
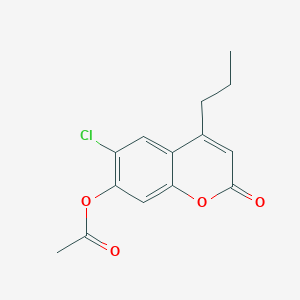
![2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B5786182.png)
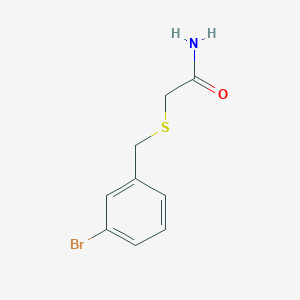
![N-[(2-methylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide](/img/structure/B5786194.png)
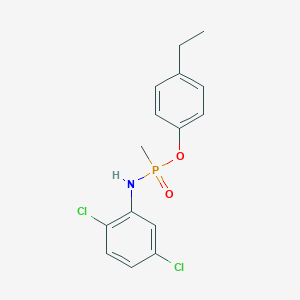
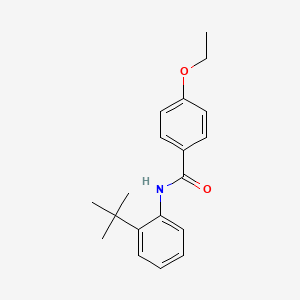
![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
